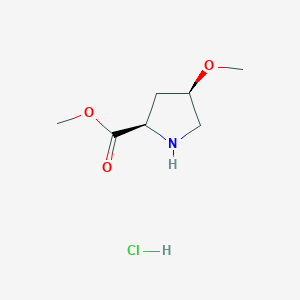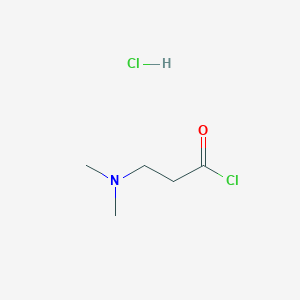
N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)-2-(thiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C22H20N4O2S2 and its molecular weight is 436.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Antiviral Potential
One key area of application for this compound is in the development of anticancer and antiviral agents. Research has demonstrated that derivatives of 1,3,4-thiadiazole, which share structural similarities with the mentioned compound, exhibit potent anticancer activity. For instance, compounds synthesized from 2-(4-aminophenyl)benzothiazole structures, incorporating different heterocyclic rings including thiadiazole, have been evaluated for their antitumor activity against a variety of human tumor cell lines. This research highlights the potential of thiadiazole derivatives as scaffolds for developing new anticancer drugs (Yurttaş, Tay, & Demirayak, 2015)(source).
Furthermore, specific 2-pyrazoline-substituted 4-thiazolidinones have shown selective inhibition of leukemia cell lines, showcasing the therapeutic potential of thiadiazole derivatives in treating leukemia (Havrylyuk, Zimenkovsky, Vasylenko, & Lesyk, 2013)(source).
Antimicrobial Applications
Thiadiazole derivatives also demonstrate significant antimicrobial properties. Novel compounds synthesized from thiadiazole have been assessed for their antibacterial and antifungal activities, indicating a broad spectrum of antimicrobial efficacy. This includes potential treatments for infections caused by Escherichia coli, Salmonella typhi, Aspergillus niger, and Candida albicans, among others (Sah, Bidawat, Seth, & Gharu, 2014)(source).
Antifibrotic Properties
The antifibrotic activity of amino(imino)thiazolidinone derivatives has been explored, with certain compounds identified as candidates for further testing. These derivatives have shown promise in reducing the viability of fibroblasts without exhibiting anticancer effects, highlighting their potential in treating fibrotic diseases. This research suggests that thiazolidinone derivatives could serve as the basis for developing new antifibrotic therapies (Kaminskyy, den Hartog, Wojtyra, Lelyukh, Gzella, Bast, & Lesyk, 2016)(source).
Drug Design and Molecular Docking
Additionally, the compound and its derivatives have been utilized in drug design and molecular docking studies. These applications help in understanding the binding mechanisms of potential drug candidates to their target receptors, aiding in the design of more effective therapeutic agents. For example, derivatives of thiadiazole have been synthesized and evaluated for their binding affinity to adenosine A3 receptors, contributing to the development of selective antagonists for therapeutic use (Jung et al., 2004)(source).
properties
IUPAC Name |
N-[4-[5-(4-methoxy-N-methylanilino)-1,3,4-thiadiazol-2-yl]phenyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S2/c1-26(17-9-11-18(28-2)12-10-17)22-25-24-21(30-22)15-5-7-16(8-6-15)23-20(27)14-19-4-3-13-29-19/h3-13H,14H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVRTXJTMLHSJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC)C2=NN=C(S2)C3=CC=C(C=C3)NC(=O)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-fluoro-4-methylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2895242.png)
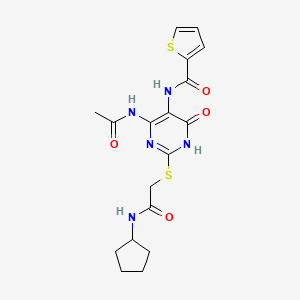
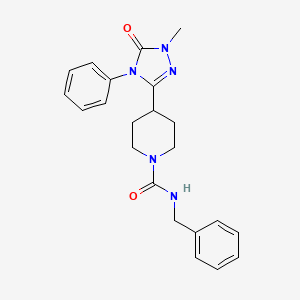
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide](/img/structure/B2895246.png)
![1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine hydrochloride](/img/structure/B2895247.png)
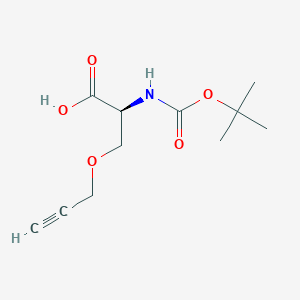
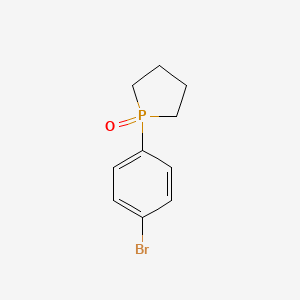

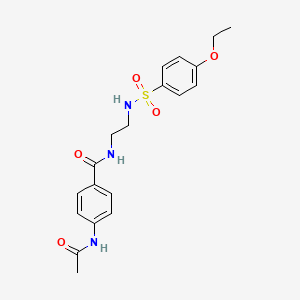
![[4-(furan-2-carbonyl)piperazin-1-yl]-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methanone](/img/structure/B2895254.png)
